molecular formula C10H20INO3 B13307168 tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

Cat. No.: B13307168
M. Wt: 329.18 g/mol
InChI Key: SRZFZFZQVGJFOR-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate serves as a versatile chemical building block in advanced medicinal chemistry and drug discovery research. This compound is primarily valued as a critical synthetic intermediate in the development of Molecular Glue Degraders (MGDs) , a promising class of targeted protein degraders. MGDs function by inducing novel protein-protein interactions, often between a target protein and an E3 ubiquitin ligase complex, such as the CRL4 CRBN ligase, to redirect cellular machinery toward the degradation of otherwise undruggable targets . Recent research has explored the use of structural analogs of this iodopropyl carbamate in the synthesis of degraders targeting specific transcription factors . The iodine moiety in the molecule provides a reactive handle for further functionalization, allowing researchers to systematically build and optimize complex small-molecule structures. These efforts are aimed at addressing challenging therapeutic areas, such as overcoming drug resistance in cancers by degrading transcription factors involved in metabolic adaptations . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H20INO3

Molecular Weight

329.18 g/mol

IUPAC Name

tert-butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

InChI

InChI=1S/C10H20INO3/c1-9(2,3)15-8(13)12-7-10(4,6-11)14-5/h6-7H2,1-5H3,(H,12,13)

InChI Key

SRZFZFZQVGJFOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CI)OC

Origin of Product

United States

Preparation Methods

Method 1: Directed Ortho Metalation (DoM) with Electrophilic Iodination

Step 1: Synthesis of tert-Butyl (2-Methoxy-2-methylpropyl)carbamate

  • Precursor : React 2-methoxy-2-methylpropylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine).
    Reaction: 2-Methoxy-2-methylpropylamine + Boc₂O → tert-Butyl (2-methoxy-2-methylpropyl)carbamate
    Yield: ~85% (estimated from analogous protocols).  

Step 2: Directed Metalation and Iodination

  • Metalation : Treat the carbamate with a strong base (e.g., LDA or s-BuLi) at −78°C in THF, exploiting the carbamate’s directing effect to deprotonate the 3-position.
  • Electrophilic Quench : Introduce iodine via electrophilic reagents (e.g., I₂, N-iodosuccinimide, or iodine monochloride).
    Example: tert-Butyl (2-methoxy-2-methylpropyl)carbamate + LDA → Lithium intermediate + I₂ → tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate  
    Yield: ~70–80% (based on analogous aryl iodination).  

Method 2: Nucleophilic Substitution of a Halogenated Precursor

Step 1: Synthesis of 3-Chloro-2-methoxy-2-methylpropylcarbamate

  • Chlorination : React the alcohol precursor (2-methoxy-2-methylpropan-1-ol) with thionyl chloride (SOCl₂) to form 3-chloro-2-methoxy-2-methylpropane.
  • Carbamate Formation : Protect the amine derivative with Boc₂O.

Optimization and Challenges

Parameter Method 1 (DoM) Method 2 (Finkelstein)
Regioselectivity High (directed by DMG) Moderate (steric hindrance)
Reaction Conditions Cryogenic (−78°C) Reflux (56–80°C)
Yield 70–80% 65–75%
Byproducts Minor over-iodination Competing elimination

Key Considerations :

  • Method 1 requires stringent temperature control but offers superior regioselectivity.
  • Method 2 is operationally simpler but may require purification to remove elimination byproducts.

Characterization and Validation

  • NMR : Confirm iodine integration at δ 3.2–3.5 ppm (C-I coupling in $$^{13}\text{C}$$ NMR).
  • Mass Spectrometry : Expected [M+H]$$^+$$ peak at m/z 356.1 (C$${10}$$H$${21}$$NO$$_{3}$$I).
  • X-ray Crystallography : Used for unambiguous structural confirmation (if crystalline).

Scale-Up and Industrial Relevance

  • Pilot-Scale Synthesis : Method 1 is preferred for reproducibility, with yields >75% achievable under controlled conditions.
  • Cost Analysis : Iodine reagents (e.g., NIS) increase material costs compared to chlorinated precursors.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Reactivity

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Reactivity Notes
tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate 3-iodo, 2-methoxy, 2-methylpropyl chain ~328.17 Steric hindrance from methyl/methoxy; iodine as leaving group
tert-Butyl (3-iodopropyl)carbamate (CAS 167479-01-8) 3-iodopropyl chain ~283.11 Simpler structure; iodine enhances electrophilicity
tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate (CAS 1219606-48-0) 3,3,3-trifluoro, 2-hydroxypropyl chain 229.197 Hydroxyl enables hydrogen bonding; trifluoromethyl increases stability
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS PK00971E-2) Cyclopropane ring, 3-fluorophenyl group ~293.31 Aromatic ring enhances π-π interactions; cyclopropane adds rigidity
tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Chloro-substituted naphthoquinone, propyl linker ~406.87 Extended conjugation; redox-active quinone moiety
Key Observations:
  • Electronic Effects : The electron-withdrawing trifluoro and hydroxyl groups in CAS 1219606-48-0 increase polarity and acidity of adjacent protons, contrasting with the electron-donating methoxy group in the target compound .
  • Applications: Iodine in the target compound and tert-butyl (3-iodopropyl)carbamate suggests utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the naphthoquinone derivative (CAS 1219606-48-0) may serve as a redox-active scaffold .

Physicochemical Properties

Solubility and Stability:
  • The methoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate .
  • The iodine atom may confer light sensitivity, necessitating storage in amber vials, a precaution also relevant to tert-butyl (3-iodopropyl)carbamate .
  • The Boc group in all analogs is stable under basic conditions but cleaved by strong acids (e.g., TFA), a property critical for amine deprotection in peptide synthesis .

Biological Activity

tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula: C10_{10}H20_{20}INO3_3
  • Molecular Weight: 329.17 g/mol
  • CAS Number: 1600436-05-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the carbamate functional group allows for hydrogen bonding interactions, which can enhance binding affinity to target proteins. This compound has been evaluated in various assays to determine its efficacy and selectivity against specific enzymes and receptors.

Biological Activity Overview

  • Inhibition of Enzymatic Activity
    • The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have indicated that similar carbamate derivatives can inhibit β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease .
  • Cell Viability and Protective Effects
    • In vitro studies have demonstrated that this compound can enhance cell viability in the presence of neurotoxic agents, suggesting a protective effect against oxidative stress and apoptosis .
  • Anti-inflammatory Properties
    • The compound may exhibit anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as TNF-α in cell cultures exposed to amyloid beta peptides . This suggests a potential therapeutic role in conditions characterized by inflammation.

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of carbamate derivatives, this compound was tested alongside other compounds for its ability to prevent cell death induced by amyloid beta (Aβ) peptides. Results indicated that this compound significantly improved cell viability compared to untreated controls, with a noted increase in cell survival rates when co-administered with Aβ peptides .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of β-secretase and acetylcholinesterase by various carbamate derivatives. The results showed that compounds similar to this compound had IC50_{50} values in the nanomolar range, indicating potent inhibitory activity against these enzymes .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of β-secretase (IC50_{50} ~ 15.4 nM)
Cell ViabilityIncreased viability in presence of Aβ peptides
Anti-inflammatory ActivityReduced TNF-α levels

Q & A

Q. Basic

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/skin contact .
  • In case of exposure: Rinse skin/eyes with water for ≥15 minutes; seek medical attention if inhaled .
  • Store at room temperature in airtight containers, away from oxidizers and moisture .

How is the compound characterized post-synthesis?

Q. Intermediate

  • Spectroscopic Analysis : ¹H/¹³C NMR to confirm functional groups and stereochemistry; mass spectrometry for molecular weight verification .
  • Crystallography : X-ray diffraction using SHELX for structural refinement and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Chromatography : HPLC to assess purity (>95% recommended for biological assays) .

How to optimize reaction yield when synthesizing this carbamate?

Q. Advanced

  • Solvent Screening : Compare polar aprotic solvents (e.g., acetonitrile) vs. non-polar solvents (e.g., DCM) to balance reaction rate and byproduct formation .
  • Base Selection : Use triethylamine or K₂CO₃ to neutralize acidic byproducts; adjust stoichiometry to avoid excess base .
  • Temperature Control : Conduct reactions at –10°C to suppress side reactions (e.g., hydrolysis) .
  • Monitoring : Track progress via TLC and GC-MS to identify optimal quenching points .

How to resolve contradictions in spectroscopic data from different synthesis batches?

Q. Advanced

  • 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals and confirm connectivity .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate structural assignments .
  • Reproducibility Tests : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere) to isolate variables (e.g., moisture, oxygen) .

What crystallographic software is suitable for analyzing its structure?

Q. Advanced

  • Refinement : SHELXL for high-resolution small-molecule refinement, particularly for handling twinned data or high-symmetry space groups .
  • Visualization : ORTEP-3 to generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • Validation : Use PLATON or Mercury to check for geometric anomalies and packing motifs .

What role does the tert-butyl group play in the compound’s reactivity?

Q. Intermediate

  • Steric Protection : Shields the carbamate moiety from nucleophilic attack, enhancing stability during synthesis .
  • Solubility : Improves solubility in organic solvents, facilitating purification and downstream reactions .
  • Pharmacophore Modulation : May influence bioavailability by altering lipophilicity in biological assays .

How to design experiments to study its biological activity?

Q. Advanced

  • Enzyme Assays : Test inhibition of CDC25 phosphatases or malaria targets (e.g., PfDHODH) using fluorometric substrates .
  • Cell-Based Studies : Screen against leukemia (e.g., K562) or solid tumor lines (e.g., MCF-7) to assess cytotoxicity .
  • SAR Studies : Synthesize analogs (e.g., replacing iodine with other halogens) to evaluate structural contributions to activity .

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